Tautomeric Composition and Ring‑Opening Kinetics: D‑Threose‑1‑13C vs. Unlabeled D‑Threose and D‑Erythrose‑1‑13C
The C‑1 13C label enables direct quantification of the α‑furanose, β‑furanose, aldehyde, and hydrate populations of D‑threose in aqueous solution via 13C NMR. In contrast, unlabeled D‑threose provides no enhanced signal at C‑1, and D‑erythrose‑1‑13C exhibits a different tautomeric distribution due to its distinct stereochemistry [1]. Specifically, at 66 °C, D‑threose‑1‑13C in unbuffered 2H2O shows ring‑opening rate constants of 0.10 s⁻¹ (α‑furanose) and 0.53 s⁻¹ (β‑furanose), whereas D‑erythrose‑1‑13C exhibits rates of 0.23 s⁻¹ and 0.92 s⁻¹, respectively, demonstrating a ~2‑fold slower α‑anomer opening for threose [2].
| Evidence Dimension | Ring‑opening rate constant (k, s⁻¹) at 66 °C |
|---|---|
| Target Compound Data | α‑furanose: 0.10 s⁻¹; β‑furanose: 0.53 s⁻¹ |
| Comparator Or Baseline | D‑Erythrose‑1‑13C: α‑furanose 0.23 s⁻¹; β‑furanose 0.92 s⁻¹ |
| Quantified Difference | α‑furanose: 2.3‑fold faster for erythrose; β‑furanose: 1.7‑fold faster for erythrose |
| Conditions | 13C saturation‑transfer NMR in 2H2O, unbuffered, 66 °C [2] |
Why This Matters
The slower ring‑opening kinetics of D‑threose directly affect the timescale of NMR saturation‑transfer experiments; selecting the correct tetrose is essential for designing experiments with adequate temporal resolution.
- [1] Serianni, A. S., Pierce, J., Huang, S. G., & Barker, R. (1982). Anomerization of furanose sugars: Kinetics of ring-opening reactions by 1H and 13C saturation-transfer NMR spectroscopy. Journal of the American Chemical Society, 104(15), 4037–4044. View Source
- [2] Serianni, A. S., Pierce, J., Huang, S. G., & Barker, R. (1982). Anomerization of furanose sugars: Kinetics of ring-opening reactions by 1H and 13C saturation-transfer NMR spectroscopy. Journal of the American Chemical Society, 104(15), 4037–4044. View Source
